molecular formula C12H13N3OS B461318 (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone CAS No. 674805-68-6

(4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone

Cat. No.: B461318
CAS No.: 674805-68-6
M. Wt: 247.32g/mol
InChI Key: RSHMGWLEIDNTBP-UHFFFAOYSA-N
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Description

(4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone is a chemical compound with the molecular formula C12H14N3OS. It is a thiazole derivative, which is a class of compounds known for their diverse biological activities. The compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone typically involves the reaction of appropriate thiazole derivatives with p-tolylmethanone. One common method involves the condensation of 4-amino-2-(methylamino)thiazole with p-tolylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.

Scientific Research Applications

(4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-2-(ethylamino)thiazol-5-yl)(p-tolyl)methanone
  • (4-Amino-2-(methylamino)thiazol-5-yl)(p-chlorophenyl)methanone
  • (4-Amino-2-(methylamino)thiazol-5-yl)(p-bromophenyl)methanone

Uniqueness

(4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone is unique due to its specific substitution pattern on the thiazole ring and the presence of the p-tolyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-7-3-5-8(6-4-7)9(16)10-11(13)15-12(14-2)17-10/h3-6H,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHMGWLEIDNTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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